2-Cyano-5-(2,4,6-trifluorophenyl)phenol
Description
2-Cyano-5-(2,4,6-trifluorophenyl)phenol is a substituted phenolic compound featuring a cyano group (-CN) at the ortho position (C2) and a 2,4,6-trifluorophenyl moiety at the para position (C5) of the benzene ring. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or organic synthesis intermediates.
Properties
IUPAC Name |
2-hydroxy-4-(2,4,6-trifluorophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO/c14-9-4-10(15)13(11(16)5-9)7-1-2-8(6-17)12(18)3-7/h1-5,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPMIBDRHXSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684831 | |
| Record name | 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-68-9 | |
| Record name | 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2,4,6-trifluorophenyl)phenol typically involves the reaction of 2,4,6-trifluorobenzonitrile with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2,4,6-trifluorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols and trifluorophenyl derivatives.
Scientific Research Applications
2-Cyano-5-(2,4,6-trifluorophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenol ring. The trifluorophenyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins .
Comparison with Similar Compounds
2-Hydroxy-4-(2,4,6-trifluorophenyl)benzonitrile
- Structural Differences: The hydroxyl (-OH) group is at C2 instead of the cyano group. The trifluorophenyl substituent is at C4 rather than C5. Nitrile (-CN) is retained but positioned differently.
- Implications: The hydroxyl group increases acidity (pKa) compared to the cyano-substituted analog, affecting solubility and reactivity in proton-coupled reactions.
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol
- Structural Differences: Chlorine replaces the cyano group at C2. The fluorophenyl group has only one fluorine (C2-F) instead of three (2,4,6-trifluoro).
- Implications :
Phenyl Thiophenecarboxylates (e.g., Phenyl 2-thiophenecarboxylate)
- Structural Differences: Thiophene ring replaces the benzene ring. Ester (-COO-) functional group instead of phenol (-OH).
- Implications: Thiophene’s aromaticity differs from benzene, altering electronic conjugation and reactivity. Ester groups are less acidic than phenolic -OH, limiting utility in reactions requiring proton donation .
Agrochemical Analogs (e.g., Acifluorfen)
- Structural Differences: Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) shares nitro and trifluoromethyl groups but lacks the cyano and phenolic -OH.
- Implications: Nitro groups enhance herbicidal activity via redox cycling, whereas cyano groups may favor different modes of action (e.g., enzyme inhibition). Phenolic -OH in the target compound could enable chelation or hydrogen bonding absent in acifluorfen .
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Electronic Effects : The trifluorophenyl group in the target compound enhances electron-withdrawing effects, stabilizing negative charges in intermediates, which is critical in nucleophilic substitution reactions .
- Synthetic Utility : The target’s nitrile group enables click chemistry or cross-coupling reactions, contrasting with phenyl thiophenecarboxylates’ ester-based reactivity .
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